![molecular formula C20H14Cl2N4O B2378418 2,6-dichloro-N-{8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide CAS No. 1223222-29-4](/img/structure/B2378418.png)
2,6-dichloro-N-{8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dichloro-N-{8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a pyridine ring, an imidazo[1,2-a]pyridine moiety, and a carboxamide group. The presence of chlorine atoms at the 2 and 6 positions of the pyridine ring and a methyl group at the 8 position of the imidazo[1,2-a]pyridine ring further distinguishes this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-{8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide typically involves multicomponent condensation reactions. One effective method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method allows for the formation of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which can then be further modified to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of specific catalysts and solvents can further improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2,6-dichloro-N-{8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
2,6-dichloro-N-{8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,6-dichloro-N-{8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby blocking signal transduction pathways involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
Zolpidem: An imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
Uniqueness
2,6-dichloro-N-{8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups, which may confer distinct chemical and biological properties compared to other imidazo[1,2-a]pyridine derivatives.
特性
IUPAC Name |
2,6-dichloro-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N4O/c1-12-6-5-11-26-18(12)24-16(13-7-3-2-4-8-13)19(26)25-20(27)14-9-10-15(21)23-17(14)22/h2-11H,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMZJHGTHQXUHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2NC(=O)C3=C(N=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

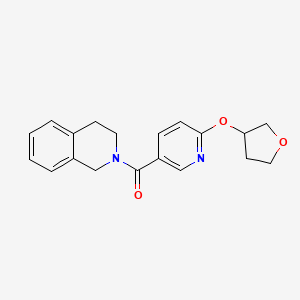
![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2378343.png)
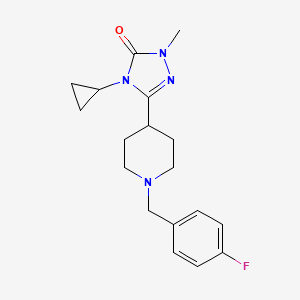
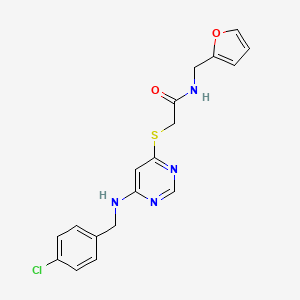

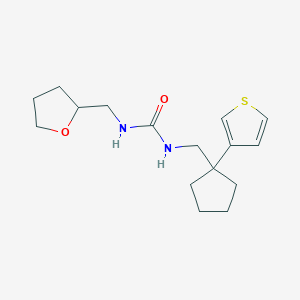
![1-[3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2378351.png)
![N-(cyclopropylmethyl)-4-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide](/img/structure/B2378352.png)
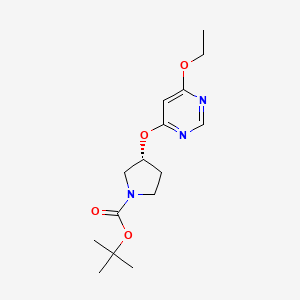

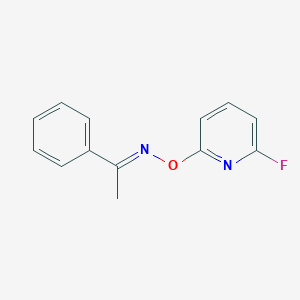
![1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2378356.png)
![N,1,3-trimethyl-2,4-dioxo-N-(propan-2-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2378357.png)
